molecular formula C15H16N2O2 B7150164 N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7150164
M. Wt: 256.30 g/mol
InChI Key: CZYBYWRGHKQBLC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[221]heptane-2-carboxamide is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart interesting chemical and biological properties

Properties

IUPAC Name

N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(11-4-2-10(9-16)3-5-11)15(18)13-8-12-6-7-14(13)19-12/h2-5,12-14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYBYWRGHKQBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C#N)C(=O)C2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Additionally, directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using Pd-catalyzed β-(hetero)arylation has been reported, yielding arylated products with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Diels-Alder reaction, in particular, is well-suited for industrial applications due to its efficiency and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. As a CXCR2 antagonist, it binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibition can prevent the recruitment of neutrophils and other immune cells to sites of inflammation or tumor metastasis, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-N-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of a cyanophenyl group and a bicyclic framework. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

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